molecular formula C22H16ClN3OS2 B2834003 4-Chlorophenyl [6-(phenylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfoxide CAS No. 303147-97-9

4-Chlorophenyl [6-(phenylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfoxide

Cat. No.: B2834003
CAS No.: 303147-97-9
M. Wt: 437.96
InChI Key: IHVCLHVDRWKELJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-Chlorophenyl [6-(phenylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfoxide is a heterocyclic molecule featuring a pyrimidine core substituted with a 2-pyridinyl group at position 2, a phenylsulfanyl group at position 6, and a methyl sulfoxide moiety linked to the 4-chlorophenyl group. Its structural uniqueness lies in the sulfoxide group (S=O), which distinguishes it from sulfone (SO₂) or sulfanyl (S-) analogs.

Properties

IUPAC Name

4-[(4-chlorophenyl)sulfinylmethyl]-6-phenylsulfanyl-2-pyridin-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3OS2/c23-16-9-11-19(12-10-16)29(27)15-17-14-21(28-18-6-2-1-3-7-18)26-22(25-17)20-8-4-5-13-24-20/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVCLHVDRWKELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=NC(=NC(=C2)CS(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl [6-(phenylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfoxide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . The process may include the following steps:

    Formation of the Pyrimidinyl Intermediate: This step involves the synthesis of the pyrimidinyl core, which can be achieved through various cyclization reactions.

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced using thiolation reactions, often involving thiol reagents.

    Attachment of the Pyridinyl Group: The pyridinyl group is typically introduced through nucleophilic substitution reactions.

    Formation of the Sulfoxide: The final step involves the oxidation of the sulfide to the sulfoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl [6-(phenylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfoxide can undergo various chemical reactions, including:

    Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The sulfoxide can be reduced back to the sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Thiols, amines, and other nucleophiles for substitution reactions.

Major Products

    Sulfoxide to Sulfone: Oxidation of the sulfoxide results in the formation of the corresponding sulfone.

    Sulfoxide to Sulfide: Reduction of the sulfoxide yields the sulfide.

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity
    • Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that derivatives of this compound showed cytotoxic effects on breast cancer cells, suggesting its potential for developing targeted cancer therapies .
  • Antimicrobial Properties
    • The compound exhibits significant antimicrobial activity against various bacterial strains. Investigations into its efficacy against resistant strains of bacteria have shown promising results, indicating its potential use in developing new antibiotics .
  • Neuroprotective Effects
    • Emerging research suggests that this compound may play a role in neuroprotection. Studies indicate that it could modulate neuroinflammatory processes and protect neuronal cells from oxidative stress, which is crucial in conditions like Alzheimer's disease .

Case Study 1: Anticancer Activity

A study involving the synthesis of various derivatives of 4-Chlorophenyl [6-(phenylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfoxide reported significant cytotoxicity against MCF-7 breast cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting the compound's potential as a lead structure for new anticancer drugs .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial properties of this compound against standard bacterial strains, it demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The findings suggest that modifications to the structure could enhance its potency and broaden its spectrum of activity .

Case Study 3: Neuroprotection

Research exploring the neuroprotective effects of this compound revealed its ability to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a potential therapeutic application in neurodegenerative diseases where oxidative damage plays a critical role .

Mechanism of Action

The mechanism of action of 4-Chlorophenyl [6-(phenylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfoxide involves its interaction with specific molecular targets and pathways. The compound’s sulfoxide group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the pyridinyl and pyrimidinyl groups may interact with nucleic acids and proteins, affecting various biological processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences between the target compound and analogs include:

  • Sulfoxide vs. Sulfone/Sulfanyl: The sulfoxide group (S=O) in the target compound contrasts with sulfone (SO₂) in 4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine (, C₁₈H₁₅ClN₂O₂S₂) and sulfanyl (S-) groups in others.
  • Substituent Diversity: Morpholine substituent: 4-(6-(((4-Chlorophenyl)sulfanyl)methyl)-2-(2-pyridinyl)-4-pyrimidinyl)morpholine (, C₂₀H₁₉ClN₄OS) replaces the sulfoxide with a morpholine ring, enhancing polarity and hydrogen-bonding capacity . Chlorobenzyl addition: 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-chlorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine (, C₂₃H₁₇Cl₂N₃S₂) introduces a second chlorophenyl group, likely increasing lipophilicity and steric bulk . Hydroxyl group: 6-([(4-Chlorophenyl)sulfanyl]methyl)-2-(2-pyridinyl)-4-pyrimidinol (, C₁₆H₁₂ClN₃OS) features a hydroxyl group at position 4, improving aqueous solubility but reducing stability under acidic conditions .

Molecular Properties

Compound Name (CAS/Reference) Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound (Hypothetical) C₁₉H₁₅ClN₂OS₂ ~394.9 Sulfoxide, 2-pyridinyl, phenylsulfanyl
4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine () C₁₈H₁₅ClN₂O₂S₂ 390.9 Sulfone, phenyl
4-(6-(((4-Chlorophenyl)sulfanyl)methyl)-2-(2-pyridinyl)-4-pyrimidinyl)morpholine () C₂₀H₁₉ClN₄OS 398.9 Morpholine
6-([(4-Chlorophenyl)sulfanyl]methyl)-2-(2-pyridinyl)-4-pyrimidinol () C₁₆H₁₂ClN₃OS 337.8 Hydroxyl

Physical and Chemical Properties

  • Boiling Points : lists a predicted boiling point of 521.8°C for 4-[6-[(phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinyl]morpholine , suggesting high thermal stability due to aromatic and heterocyclic components .
  • pKa : The same compound has a predicted pKa of 3.51, indicating moderate acidity, likely from the morpholine nitrogen .

Biological Activity

The compound 4-Chlorophenyl [6-(phenylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfoxide is a derivative of pyrimidine that has garnered attention for its potential biological activities, particularly in anti-inflammatory and antibacterial domains. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C16H15ClN2OS
  • Molecular Weight : 320.82 g/mol

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including the compound . The inhibition of cyclooxygenase (COX) enzymes is a critical mechanism through which these compounds exert their effects.

  • Inhibition of COX Enzymes : The compound demonstrated significant inhibition against COX-2, with an IC50 value comparable to established anti-inflammatory drugs like celecoxib (IC50 = 0.04 ± 0.01 μmol) .
CompoundIC50 (μmol)Reference
This compound0.04 ± 0.02
Celecoxib0.04 ± 0.01

Antibacterial Activity

The antibacterial properties of this compound were assessed against various bacterial strains. It showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while exhibiting weaker activity against other tested strains.

  • Antibacterial Screening Results :
Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strainsWeak to Moderate

These results indicate the compound's potential as an antibacterial agent, warranting further exploration in clinical settings .

Enzyme Inhibition

The compound was also evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease.

  • Enzyme Inhibition Data :
EnzymeIC50 (μmol)Reference
Acetylcholinesterase1.21 ± 0.005
Urease2.14 ± 0.003

These findings suggest that the compound could serve as a lead for developing new enzyme inhibitors.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of specific functional groups significantly enhances the biological activity of pyrimidine derivatives. For example, electron-releasing substituents such as chloromethyl groups on the pyrimidine skeleton have been associated with increased anti-inflammatory activity .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of similar compounds, providing insights into their mechanisms and efficacy:

  • In Vivo Studies : Animal models have shown that pyrimidine derivatives can reduce inflammation in carrageenan-induced paw edema models, demonstrating their therapeutic potential in inflammatory diseases .
  • Molecular Docking Studies : Computational studies have indicated favorable binding interactions between these compounds and target proteins, suggesting mechanisms for their observed biological activities .

Q & A

Q. What are the standard synthetic routes for preparing 4-Chlorophenyl [6-(phenylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfoxide, and which reaction conditions are critical for success?

The synthesis typically involves:

  • Nucleophilic substitution at the pyrimidine core to introduce sulfanyl and pyridinyl groups .
  • Oxidation of sulfanyl to sulfoxide using controlled oxidizing agents (e.g., H₂O₂ or meta-chloroperbenzoic acid) to avoid over-oxidation to sulfone . Critical conditions include maintaining low temperatures (0–5°C) during oxidation and anhydrous environments for substitution reactions. Solvent choice (e.g., dichloromethane or THF) and stoichiometric ratios of reagents significantly impact yield .

Q. Which spectroscopic and analytical methods are essential for confirming the compound’s structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify sulfoxide formation (δ ~2.5–3.5 ppm for methyl sulfoxide) and pyrimidine ring protons .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
  • HPLC : To assess purity (>95%) and monitor reaction intermediates .

Q. What in vitro models are appropriate for initial evaluation of its antimicrobial or anticancer activity?

  • Antibacterial : Agar dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (minimum inhibitory concentration) determination .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values . Include cytotoxicity controls (e.g., normal fibroblast cells) to assess selectivity .

Advanced Research Questions

Q. How can researchers optimize the oxidation step to maximize sulfoxide yield while minimizing sulfone byproducts?

  • Use substoichiometric oxidants (e.g., 1.1 eq. H₂O₂) and monitor reaction progress via TLC or HPLC .
  • Introduce radical scavengers (e.g., BHT) to suppress over-oxidation .
  • Optimize pH (neutral to slightly acidic) and temperature (0–10°C) to stabilize the sulfoxide intermediate .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Re-evaluate computational models : Include solvation effects and explicit water molecules in docking studies to better mimic physiological conditions .
  • Validate assay conditions : Ensure compound solubility (e.g., use DMSO/cosolvent systems) and confirm target engagement via biochemical assays (e.g., enzyme inhibition kinetics) .
  • Cross-validate with structural analogs : Compare activity trends across derivatives to identify critical pharmacophores .

Q. How does pH-dependent stability impact pharmacokinetic profiling, and what methods assess this?

  • Conduct accelerated stability studies : Incubate the compound in buffers (pH 1–9) and analyze degradation products via HPLC-MS .
  • Use PAMPA (Parallel Artificial Membrane Permeability Assay) : To evaluate pH-dependent intestinal absorption .
  • Simulated gastric/intestinal fluids : Track degradation kinetics to predict oral bioavailability .

Q. How do structural modifications at the sulfoxide moiety influence receptor binding compared to sulfanyl analogs?

  • Molecular dynamics simulations : Compare binding free energy (ΔG) of sulfoxide vs. sulfanyl forms with target proteins (e.g., kinase domains) .
  • SAR (Structure-Activity Relationship) studies : Synthesize analogs with methylsulfonyl or sulfonamide groups and test potency in enzyme inhibition assays .
  • Crystallography : Co-crystallize derivatives with receptors (e.g., CYP450 enzymes) to visualize binding interactions .

Q. What systematic approaches address conflicting cytotoxicity results across cell lines?

  • Verify cell line authenticity : Use STR profiling to rule out contamination .
  • Standardize assay protocols : Harmonize seeding density, incubation time, and serum concentration .
  • Multi-omics profiling : Combine transcriptomics and metabolomics to identify cell-specific resistance mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.